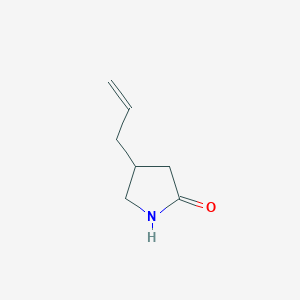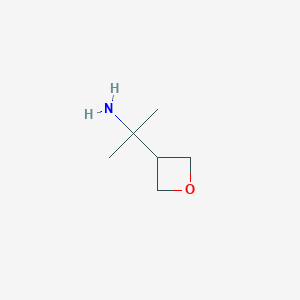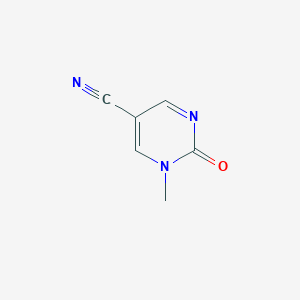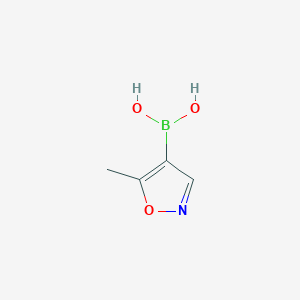![molecular formula C6H5N3O B11924343 1H-Pyrrolo[3,4-D]pyrimidin-4-OL CAS No. 39455-98-6](/img/structure/B11924343.png)
1H-Pyrrolo[3,4-D]pyrimidin-4-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrrolo[3,4-D]pyrimidin-4-OL is a heterocyclic compound that features a fused ring system consisting of a pyrrole and a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1H-Pyrrolo[3,4-D]pyrimidin-4-OL can be synthesized through various methods. One common approach involves the ultrasonic-assisted synthesis, which utilizes Huisgen 1,3-dipolar cycloaddition reaction. This method involves the reaction of pyrazolo[3,4-D]pyrimidine with 1,4-disubstituted-1,2,3-triazoles via a methylene-oxy group . The reaction conditions typically include the use of copper(I) catalysts and organic solvents under controlled temperature and pressure.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as the laboratory methods but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: 1H-Pyrrolo[3,4-D]pyrimidin-4-OL undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: It can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and acids are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
1H-Pyrrolo[3,4-D]pyrimidin-4-OL has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 1H-Pyrrolo[3,4-D]pyrimidin-4-OL involves its interaction with molecular targets such as CDK2. The compound inhibits CDK2 by binding to its active site, thereby preventing the phosphorylation of target proteins involved in cell cycle progression. This leads to cell cycle arrest and apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Pyrazolo[3,4-D]pyrimidine: Similar in structure but with different biological activities.
Pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine: Another related compound with potential CDK2 inhibitory activity.
Uniqueness: 1H-Pyrrolo[3,4-D]pyrimidin-4-OL is unique due to its specific ring structure and the presence of a hydroxyl group at the 4-position, which contributes to its distinct biological activities and potential as a therapeutic agent .
Eigenschaften
CAS-Nummer |
39455-98-6 |
|---|---|
Molekularformel |
C6H5N3O |
Molekulargewicht |
135.12 g/mol |
IUPAC-Name |
3,6-dihydropyrrolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C6H5N3O/c10-6-4-1-7-2-5(4)8-3-9-6/h1-3,7H,(H,8,9,10) |
InChI-Schlüssel |
GLRGAVWMNSQVDE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C(=CN1)N=CNC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-Azaspiro[2.4]heptan-7-ol](/img/structure/B11924275.png)




![7H-Pyrrolo[3,4-d]pyrimidine](/img/structure/B11924302.png)

![Pyrrolo[2,1-f][1,2,4]triazin-2-amine](/img/structure/B11924330.png)
![3-Methyl-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B11924336.png)

